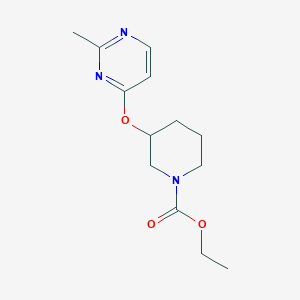

Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . The molecular formula of this compound is C13H19N3O3 and it has a molecular weight of 265.313.

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate” consists of a piperidine ring, a carboxylate group, and a 2-methylpyrimidin-4-yl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

科学的研究の応用

Photophysical Studies and Surfactant Behavior Probing

One study focused on the synthesis of Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), utilizing piperidine in the synthesis process. The research highlighted ECPC's utility as a probe for determining the critical micelle concentrations of surfactants, owing to its responsive emission spectrum upon interaction with anionic and cationic surfactants. The study also reported on the compound's photophysical properties, such as transition dipole moment and fluorescence quantum yield, demonstrating its potential in material science and sensor applications (Alsharif et al., 2018).

Antimicrobial Activities

Another area of application is in the synthesis of pyrimidine glycosides with potential antimicrobial properties. A study synthesized ethyl 2-aryl-4-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosylthio or/oxy)-6-methylpyrimidine-5-carboxylate derivatives, exploring their structure and screening them for antimicrobial activity. The results suggested potential applications in developing new antimicrobial agents (El‐Sayed et al., 2008).

Stereospecific Microbial Reduction

Research into stereospecific microbial reduction of related compounds, like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, has shown the production of cis and trans hydroxy esters with high diastereo- and enantioselectivities. This underscores the role of microbial catalysis in obtaining stereospecific compounds for pharmaceutical applications (Guo et al., 2006).

Synthesis and Evaluation as Anticancer Agents

The compound's derivatives have also been investigated for their anticancer potential. For instance, derivatives synthesized for analysis showed promising anticancer activities in preliminary evaluations. Such studies are pivotal for the development of new therapeutic agents (Rehman et al., 2018).

Hypoglycemic Agents

Furthermore, derivatives of Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate have been evaluated as dual-action hypoglycemic agents, activating glucokinase (GK) and PPARγ. This indicates its potential in developing treatments for diabetes (Song et al., 2011).

作用機序

Target of Action

It is known that similar compounds target enzymes like nitric oxide synthase, inducible and nitric oxide synthase, endothelial .

Mode of Action

Compounds with similar structures have been known to interact with their targets to produce nitric oxide (no), which is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .

Biochemical Pathways

It is known that nitric oxide (no) mediates vascular endothelial growth factor (vegf)-induced effects, which could be a potential pathway .

Result of Action

Based on the potential production of nitric oxide (no), it can be inferred that the compound may have a role in vascular smooth muscle relaxation .

将来の方向性

Piperidines and their derivatives have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .

特性

IUPAC Name |

ethyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-4-5-11(9-16)19-12-6-7-14-10(2)15-12/h6-7,11H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZHCOYADFQJFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2628926.png)

![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)

![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide](/img/structure/B2628933.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)

![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)